Cas no 64761-70-2 (Thieno[3,2-c]isothiazole)
![Thieno[3,2-c]isothiazole structure](https://ja.kuujia.com/scimg/cas/64761-70-2x500.png)
Thieno[3,2-c]isothiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-94270086-1.0g |
thieno[3,2-c][1,2]thiazole |
64761-70-2 | 95% | 1.0g |
$0.0 | 2022-12-30 |
Thieno[3,2-c]isothiazole 関連文献
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Thieno[3,2-c]isothiazoleに関する追加情報
Thieno[3,2-c]isothiazole: A Comprehensive Overview
Thieno[3,2-c]isothiazole, also known by its CAS registry number 64761-70-2, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of isothiazoles, which are five-membered rings containing sulfur and nitrogen atoms. The unique structure of Thieno[3,2-c]isothiazole makes it a versatile building block for various applications, including drug discovery, material synthesis, and catalysis.
The molecular structure of Thieno[3,2-c]isothiazole consists of a fused ring system where a thiophene ring is fused with an isothiazole ring. This fusion creates a conjugated system that enhances the compound's electronic properties. Recent studies have highlighted the potential of Thieno[3,2-c]isothiazole in generating novel materials with tailored electronic characteristics. For instance, researchers have explored its use in creating organic semiconductors for flexible electronics and optoelectronic devices.
The synthesis of Thieno[3,2-c]isothiazole typically involves multi-step reactions that require precise control over reaction conditions. One common approach involves the cyclization of suitable precursors under thermal or photochemical conditions. The development of efficient synthetic routes has been a focus of recent research efforts, as it directly impacts the scalability and cost-effectiveness of producing this compound on an industrial scale.
In terms of applications, Thieno[3,2-c]isothiazole has shown promise in the field of drug discovery. Its ability to act as a scaffold for bioactive molecules has led to its incorporation into various pharmacophores designed to target specific biological pathways. For example, derivatives of this compound have been investigated for their potential as anti-inflammatory agents and anticancer drugs.
The electronic properties of Thieno[3,2-c]isothiazole make it an attractive candidate for use in organic electronics. Its conjugated system facilitates charge transport, which is essential for applications such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Recent advancements in materials science have leveraged these properties to develop high-performance electronic devices with improved efficiency and stability.
In addition to its electronic applications, Thieno[3,2-c]isothiazole has also found utility in catalysis. Its ability to act as a ligand in transition metal complexes has opened new avenues for asymmetric catalysis and enantioselective reactions. This has significant implications for the pharmaceutical industry, where enantiopure compounds are often required.
The growing interest in Thieno[3,2-c]isothiazole can be attributed to its unique combination of structural flexibility and functional versatility. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an increasingly important role in various scientific disciplines.
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